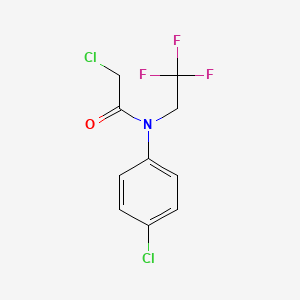

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F3NO/c11-5-9(17)16(6-10(13,14)15)8-3-1-7(12)2-4-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRDBAJBPQQYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(F)(F)F)C(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of the chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The chloro groups may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Chlorophenyl Acetamides

2-Chloro-N-(3,5-Dichlorophenyl)Acetamide (35DCPCA)

- Structure : Differs in the number and position of chlorine atoms (3,5-dichloro vs. 4-chloro on phenyl).

- Crystal structure studies reveal distinct hydrogen-bonding patterns compared to mono-chlorinated analogues .

2-Chloro-N-(4-Fluorophenyl)Acetamide

- Structure : Fluorine replaces chlorine at the para position.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and modify intermolecular interactions (e.g., N–H···O hydrogen bonds dominate crystal packing vs. C–H···O interactions in chloro analogues) .

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

Trifluoroethyl-Substituted Analogues

2-Chloro-N-(2,2,2-Trifluoroethyl)Acetamide

- Structure : Lacks the 4-chlorophenyl group.

- Impact: Reduced molecular weight (175.54 g/mol) and simpler structure lead to lower predicted collision cross-sections (CCS: 153.0 Ų for [M+H]+ vs. 153.9 Ų for the target compound).

1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate

- Structure : Replaces acetamide with a methylphosphonate ester.

- Application: Used in organophosphorus chemistry; the phosphonate group introduces hydrolytic stability and metal-binding capabilities .

Thiophene- and Sulfur-Containing Analogues

2-Chloro-N-[2-(4-Chlorophenyl)Sulfanyl-5-(Diethylsulfamoyl)Phenyl]Acetamide

- Structure : Incorporates sulfanyl and sulfamoyl groups.

- The molecular weight (423.36 g/mol) is significantly higher than the target compound’s .

2-Chloro-N-(5-Chlorothien-2-yl)Acetamide Derivatives

Physicochemical and Structural Data Comparison

Biological Activity

2-Chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide, with the CAS number 170655-44-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHClFNO

- Molecular Weight : 175.54 g/mol

- Purity : Typically above 95% in research applications

- Storage Conditions : Recommended to be stored in an inert atmosphere at temperatures between 2-8°C.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in pathological processes such as inflammation and cancer progression.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC values reported for these cell lines range from 0.87 to 12.91 µM, indicating a potent effect compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which has higher IC values in similar assays .

- Mechanism Insights : The compound induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its efficacy against tumor cells .

Inhibition of Matrix Metalloproteinases (MMPs)

The compound has also been noted for its inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis and angiogenesis. This suggests that it may help prevent cancer spread by targeting these enzymes .

Study on MDA-MB-231 Cells

In a controlled study involving MDA-MB-231 cells:

- Experimental Design : Cells were treated with varying concentrations of the compound over a period of 72 hours.

- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations. The study highlighted a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

Animal Model Studies

Further investigations in animal models have shown:

- Metastasis Inhibition : In vivo studies demonstrated that treatment with the compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells, outperforming known therapeutic agents .

Summary of Biological Activities

| Activity Type | Observations | IC Values |

|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | 0.87 - 12.91 µM |

| Apoptosis Induction | Significant increase in apoptotic markers | Not specified |

| MMP Inhibition | Reduced activity of MMP-2 and MMP-9 | Not specified |

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., N-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)amine) reacts with chloroacetyl chloride in anhydrous dichloromethane or toluene under inert conditions. Triethylamine is often used to neutralize HCl byproducts. Reaction optimization involves controlling temperature (0–5°C initially, then room temperature) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) to maximize yield . Purity is confirmed via TLC and recrystallization from ethanol/water mixtures.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., toluene or ethanol). Key parameters include bond lengths, angles, and hydrogen-bonding patterns. For example, intramolecular C–H⋯O and intermolecular N–H⋯O interactions stabilize the crystal lattice, as observed in structurally similar chloroacetamides . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yield R-factors < 0.05, ensuring accuracy .

Q. What methods are used to characterize its physicochemical properties?

Q. How is its antibacterial activity evaluated?

Use agar dilution or broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL). Synergy with commercial antibiotics (e.g., ciprofloxacin) can be assessed using checkerboard assays .

Advanced Research Questions

Q. How can reaction yields be improved when introducing the trifluoroethyl group?

Optimize solvent polarity (e.g., switch from dichloromethane to DMF for better amine activation) and use catalysts like DMAP. Microwave-assisted synthesis (50–100 W, 80°C) reduces reaction time from hours to minutes. Monitoring by in-situ FTIR ensures completion without side products like 2,2,2-trichloroethane derivatives .

Q. How to resolve contradictions in NMR data caused by rotational isomerism?

Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) can coalesce split peaks into singlets, confirming dynamic equilibria. For example, the trifluoroethyl group’s rotation may cause duplication of carbonyl (C=O) signals. 2D NOESY identifies spatial proximities to assign isomers .

Q. What computational tools predict its binding affinity to biological targets?

Molecular docking (AutoDock Vina or Schrödinger) with homology-modeled proteins (e.g., E. coli enoyl-ACP reductase). Docking scores (∆G) < −7 kcal/mol suggest strong binding. MD simulations (GROMACS, 100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating favorable interactions .

Q. How do hydrogen-bonding networks influence its stability in solid-state formulations?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. For instance, N–H⋯O (25% contribution) and C–H⋯F (15%) interactions dominate packing. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, correlating with hydrogen-bond strength .

Q. What are its degradation products under hydrolytic conditions?

Hydrolysis in acidic (HCl, pH 2) and basic (NaOH, pH 12) media at 37°C for 24 hours yields 4-chloroaniline and trifluoroethylamine derivatives. LC-MS (ESI+) identifies m/z 161 [M+H]+ for 4-chloroaniline and m/z 116 for trifluoroethylamine. Hydrolysis pathways depend on pH: acid conditions favor acetamide cleavage, while basic conditions target the trifluoroethyl group .

Q. How to analyze its environmental persistence via advanced spectroscopy?

Use FTIR-ATR to track C–Cl (750 cm⁻¹) and C=O (1650 cm⁻¹) bond degradation in soil samples. Synchrotron-based XANES maps chlorine speciation (e.g., organic vs. inorganic Cl). Half-life (t₁/₂) in loamy soil is calculated using first-order kinetics (k = 0.03 day⁻¹; t₁/₂ ≈ 23 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.